molecular formula C6H9NO2 B1662698 4-Aminocyclopent-1-enecarboxylic acid CAS No. 77745-27-8

4-Aminocyclopent-1-enecarboxylic acid

Cat. No. B1662698
CAS RN: 77745-27-8
M. Wt: 127.14 g/mol
InChI Key: CVVDYLXTNDBWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminocyclopent-1-enecarboxylic acid is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of 4-Aminocyclopent-1-enecarboxylic acid involves the addition of thiol substituents to the α,β-unsaturated system of 4-ACP-3-CA . The reaction was successful with a limited number of thiols but gave products of mixed stereochemistry .


Molecular Structure Analysis

The molecular formula of 4-Aminocyclopent-1-enecarboxylic acid is C6H9NO2 . It has a molecular weight of 127.14 g/mol.


Chemical Reactions Analysis

GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α1β2γ2L GABA A receptor . The most interesting derivative was the benzylthioether which acted as an antagonist with an IC 50 of 42 μM for the inhibition of a GABA EC 50 dose (50 μM) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-aminocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDYLXTNDBWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminocyclopent-1-enecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
KES Locock, GAR Johnston, RD Allan - Neurochemical research, 2009 - Springer
… This study has shown that GABA analogues derived by thiol addition to 4-aminocyclopent-1-enecarboxylic acid display interesting antagonist activity at the α 1 β 2 γ 2L GABA A receptor…
Number of citations: 7 link.springer.com
KES Locock, I Yamamoto, P Tran… - Journal of Medicinal …, 2013 - ACS Publications
Series of compounds were generated via the bioisosteric replacement of the carboxylate of 4-ACPCA (2) with hydroxamate or amide groups. All compounds from this study exhibited …
Number of citations: 11 pubs.acs.org
S Hog, JR Greenwood, KB Madsen… - Current topics in …, 2006 - ingentaconnect.com
For more than four decades there has been a search for selective inhibitors of GABA transporters. This has led to potent and selective inhibitors of the cloned GABA transporter subtype …
Number of citations: 75 www.ingentaconnect.com
I Yamamoto, JE Carland, K Locock… - ACS Chemical …, 2012 - ACS Publications
Ligands acting on receptors are considered to induce a conformational change within the ligand-binding site by interacting with specific amino acids. In this study, tyrosine 102 (Y102) …
Number of citations: 20 pubs.acs.org
T Hinton, GAR Johnston - GABA And Glutamate: New …, 2018 - books.google.com
… shown to act as selective GABAC receptor antagonists [46], as have amide and hydroxamate analogs of 4-aminocyclopent-1-enecarboxylic acid [47]. …
Number of citations: 5 books.google.com
RJ Kumar, M Chebib, DE Hibbs, HL Kim… - Journal of medicinal …, 2008 - ACS Publications
… is taken, with a substituted phosphinic acid moiety, known to reduce activity at GABA A receptors, used as a bioisostere of the carboxylic acid of 4-aminocyclopent-1-enecarboxylic acid (…
Number of citations: 42 pubs.acs.org
KM Brown, KK Roy, GH Hockerman… - Journal of medicinal …, 2015 - ACS Publications
… (12) Studies on the conformational restriction of γ-aminobutyric acid into a five-membered ring provided 4-aminocyclopent-1-enecarboxylic acid 10 (4-ACPCA) that displays antagonist …
Number of citations: 51 pubs.acs.org
MA Alam - Current Organic Chemistry, 2019 - ingentaconnect.com
Substituted hydroxamic acid is one of the most extensively studied pharmacophores because of their ability to chelate biologically important metal ions to modulate various enzymes, …
Number of citations: 31 www.ingentaconnect.com
F Corelli, C Mugnaini - GABAB receptor, 2016 - Springer
Since the discovery of GABA B receptor by Norman G. Bowery and coworkers in 1980, a striking endeavour was made by industrial and academic researchers to develop GABAB …
Number of citations: 1 link.springer.com
LM Evenseth, D Warszycki, AJ Bojarski, M Gabrielsen… - Molecules, 2019 - mdpi.com
The GABA B receptor (GABA B -R) is a heterodimeric class CG protein-coupled receptor comprised of the GABA B1a/b and GABA B2 subunits. The endogenous orthosteric agonist γ-…
Number of citations: 11 www.mdpi.com

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